N-(2-bromo-4-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Descripción
This compound is a thieno[3,2-d]pyrimidine derivative featuring a 2-bromo-4-methylphenyl acetamide group linked via a sulfanyl bridge to a 3-(3-methylbutyl)-4-oxo-substituted heterocyclic core. The thienopyrimidine scaffold is notable for its pharmacological relevance, particularly in kinase inhibition and anticancer research . The 3-methylbutyl chain at position 3 of the thienopyrimidine ring introduces steric bulk, which may modulate enzymatic interactions or metabolic stability .
Propiedades
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O2S2/c1-12(2)6-8-24-19(26)18-16(7-9-27-18)23-20(24)28-11-17(25)22-15-5-4-13(3)10-14(15)21/h4-5,7,9-10,12H,6,8,11H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIIMBFACCQVCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)SC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of sulfanyl acetamide-linked thienopyrimidines. Key structural variations among analogues include:
Substituents on the phenyl ring (e.g., bromo, chloro, methyl).
Alkyl chain modifications on the thienopyrimidine moiety (e.g., ethyl, butyl, 3-methylbutyl).
Additional ring systems (e.g., cyclopenta, hexahydrobenzothieno).
Comparative Analysis Table
Key Findings from Comparative Studies
Chlorine analogues (e.g., ) exhibit similar electronic properties but lower molecular weight, which may improve solubility .
Alkyl Chain Modifications: The 3-methylbutyl group in the target compound increases hydrophobicity compared to ethyl or butyl chains, which could prolong half-life but reduce aqueous solubility .
Spectral and Synthetic Insights :
- NMR data (e.g., ) indicate that substituents in regions A (positions 39–44) and B (positions 29–36) cause distinct chemical shift changes, reflecting altered electronic environments.
- Synthetic yields for analogues with bulkier groups (e.g., 3-methylbutyl) are typically lower (~60–70%) compared to simpler alkyl chains (~85–95%) due to steric hindrance during coupling reactions .
ADMET Considerations: Compounds with higher log P values (e.g., target compound) may exhibit better membrane permeability but increased risk of hepatotoxicity . Shorter alkyl chains (e.g., ethyl in ) correlate with faster metabolic clearance, as noted in QSAR models .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer: Synthesis optimization involves systematic variation of reaction parameters. Key steps include:
- Base and Solvent Selection: Potassium carbonate in ethanol or DMF enhances nucleophilic substitution efficiency for thieno[3,2-d]pyrimidine core formation .
- Temperature Control: Maintaining 60–80°C during sulfanylacetamide coupling minimizes side reactions .
- Monitoring: Use TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to track intermediates and final product purity .
Q. What analytical techniques are critical for confirming structural integrity post-synthesis?
- Methodological Answer:
- NMR Spectroscopy: H and C NMR identify substituent integration and confirm thienopyrimidine scaffold connectivity .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (±2 ppm) and detects impurities .
- Elemental Analysis: Ensures stoichiometric agreement (<0.4% deviation) for C, H, N, S .
Q. How is the compound’s potential biological activity assessed in preliminary studies?
- Methodological Answer:
- In Vitro Assays: Screen against enzyme targets (e.g., kinases) using fluorescence polarization or radiometric assays. IC values are calculated via dose-response curves .
- Cell-Based Testing: Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) identifies selective activity .
- Computational Docking: AutoDock Vina predicts binding modes to prioritize targets .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer:
- Reproducibility Checks: Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .
- Purity Verification: Re-purify batches via column chromatography and re-test to exclude impurity-driven effects .
- Structural Analog Comparison: Benchmark activity against derivatives (e.g., N-(3-chloro-2-methylphenyl)- analogs) to isolate substituent-specific effects .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer:
- Derivative Synthesis: Modify substituents (e.g., bromo → methoxy at C4) via Suzuki coupling or nucleophilic substitution .
- Pharmacophore Mapping: Overlay active/inactive analogs using Schrödinger Phase to identify critical functional groups (e.g., sulfanyl bridge) .
- QSAR Modeling: Build regression models (e.g., CoMFA) correlating logP, polar surface area, and IC values .
Q. What crystallographic methods are employed to resolve 3D conformation uncertainties?
- Methodological Answer:
- X-ray Diffraction: Single-crystal analysis (Mo Kα radiation, 100K) with SHELXL refinement determines bond angles and torsion angles .
- Hydrogen Bonding Networks: PLATON analysis visualizes intramolecular interactions (e.g., N–H⋯O) stabilizing the thienopyrimidine core .
- Cambridge Structural Database (CSD) Cross-Validation: Compare metrics (e.g., π-stacking distances) with analogs (e.g., ARARUI) to validate geometry .
Q. How do researchers address discrepancies between computational predictions and experimental binding data?
- Methodological Answer:
- Force Field Adjustment: Re-parameterize AMBER for sulfur-containing ligands to improve docking accuracy .
- MD Simulations: Run 100-ns trajectories (GROMACS) to assess binding stability and identify flexible regions .
- SPR Validation: Surface plasmon resonance quantifies binding kinetics (k/k) to reconcile static vs. dynamic interactions .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
